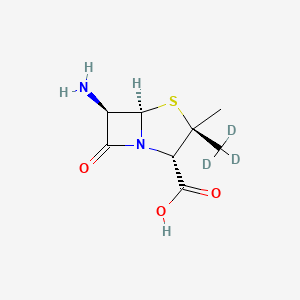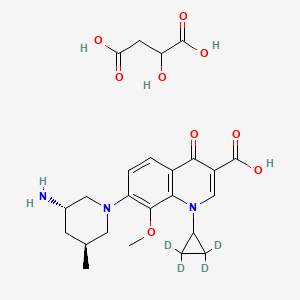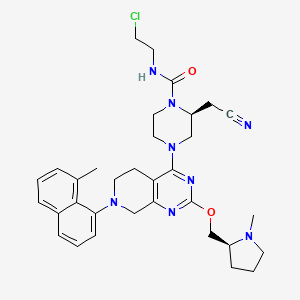
KRAS G12D inhibitor 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12D inhibitor 10 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer. The KRAS G12D mutation involves a substitution of glycine with aspartic acid at position 12, leading to continuous activation of the KRAS protein and subsequent uncontrolled cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 10 typically involves a series of organic reactions, including nucleophilic substitution, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
KRAS G12D inhibitor 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the thieno[2,3-d]pyrimidine core, each with specific functional groups that enhance the inhibitor’s binding affinity and selectivity for the KRAS G12D mutation .
Applications De Recherche Scientifique
KRAS G12D inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Mécanisme D'action
KRAS G12D inhibitor 10 exerts its effects by binding to the KRAS G12D protein, preventing its interaction with downstream signaling molecules. This inhibition disrupts the KRAS-mediated signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
KRAS G12D inhibitor 10 is unique in its high specificity and binding affinity for the KRAS G12D mutation. Similar compounds include:
MRTX1133: Another potent KRAS G12D inhibitor with a similar mechanism of action.
TH-Z835: A KRAS G12D inhibitor that forms a salt bridge with the Asp12 residue of the mutant protein
These compounds share similar structural features and mechanisms but differ in their binding affinities, selectivity, and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C33H41ClN8O2 |
|---|---|
Poids moléculaire |
617.2 g/mol |
Nom IUPAC |
(2S)-N-(2-chloroethyl)-2-(cyanomethyl)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C33H41ClN8O2/c1-23-6-3-7-24-8-4-10-29(30(23)24)40-17-12-27-28(21-40)37-32(44-22-26-9-5-16-39(26)2)38-31(27)41-18-19-42(25(20-41)11-14-35)33(43)36-15-13-34/h3-4,6-8,10,25-26H,5,9,11-13,15-22H2,1-2H3,(H,36,43)/t25-,26-/m0/s1 |
Clé InChI |
AVILYLLOEJVMCV-UIOOFZCWSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)NCCCl)OC[C@@H]6CCCN6C |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)NCCCl)OCC6CCCN6C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


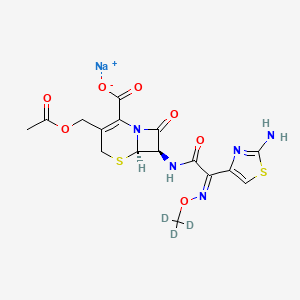
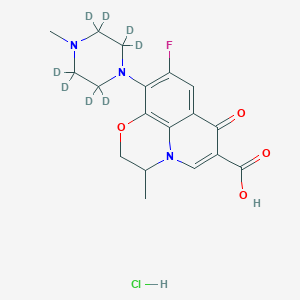
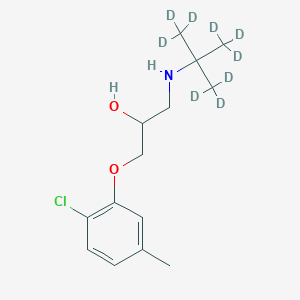
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
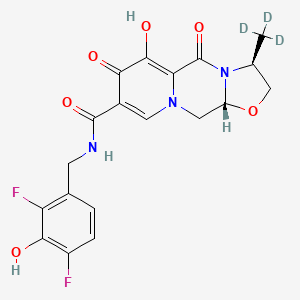
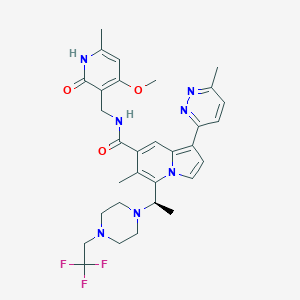
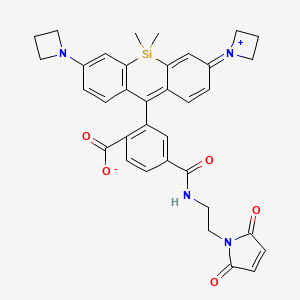
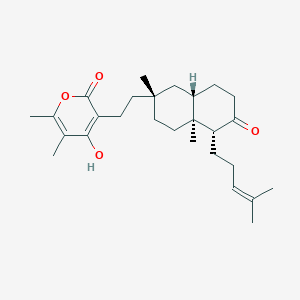
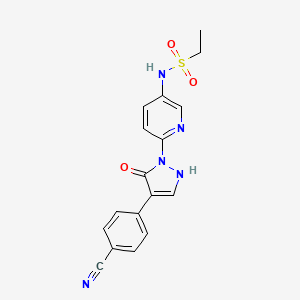
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)
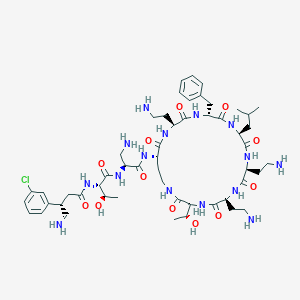
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
